molecular formula C14H10ClN3 B8585740 4-Chloro-3-methyl-2-(pyridin-2-yl)-1,7-naphthyridine

4-Chloro-3-methyl-2-(pyridin-2-yl)-1,7-naphthyridine

Cat. No. B8585740
M. Wt: 255.70 g/mol
InChI Key: SJURZKJBXPHGJZ-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

Prepared according to procedure E using 2,4-dichloro-3-methyl-1,7-naphthyridine (200 mg, 0.94 mmol), 2-tri-n-butylstannylpyridine (0.35 mL, 0.939 mmol), Pd(PPh3)4 (108 mg, 0.094 mmol) with heating in toluene (10 mL) for 14 h. After purification 4-chloro-3-methyl-2-(pyridin-2-yl)-1,7-naphthyridine was obtained as a white solid.
Name
2,4-dichloro-3-methyl-1,7-naphthyridine
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
108 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]2[C:4](=[CH:5][N:6]=[CH:7][CH:8]=2)[N:3]=1.C([Sn](CCCC)(CCCC)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)CCC>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:13][C:10]1[C:9]2[C:4](=[CH:5][N:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[C:11]=1[CH3:12] |^1:43,45,64,83|

Inputs

Step One
Name
2,4-dichloro-3-methyl-1,7-naphthyridine
Quantity
200 mg
Type
reactant
Smiles
ClC1=NC2=CN=CC=C2C(=C1C)Cl
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
108 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
After purification 4-chloro-3-methyl-2-(pyridin-2-yl)-1,7-naphthyridine
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC2=CN=CC=C12)C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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